(Z)-2-(pyridin-4-ylmethylene)-8-(thiophen-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one (Z)-2-(pyridin-4-ylmethylene)-8-(thiophen-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Brand Name: Vulcanchem
CAS No.: 929859-39-2
VCID: VC6727480
InChI: InChI=1S/C21H16N2O3S/c24-20-16-3-4-18-17(12-23(13-25-18)11-15-2-1-9-27-15)21(16)26-19(20)10-14-5-7-22-8-6-14/h1-10H,11-13H2/b19-10-
SMILES: C1C2=C(C=CC3=C2OC(=CC4=CC=NC=C4)C3=O)OCN1CC5=CC=CS5
Molecular Formula: C21H16N2O3S
Molecular Weight: 376.43

(Z)-2-(pyridin-4-ylmethylene)-8-(thiophen-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

CAS No.: 929859-39-2

Cat. No.: VC6727480

Molecular Formula: C21H16N2O3S

Molecular Weight: 376.43

* For research use only. Not for human or veterinary use.

(Z)-2-(pyridin-4-ylmethylene)-8-(thiophen-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one - 929859-39-2

Specification

CAS No. 929859-39-2
Molecular Formula C21H16N2O3S
Molecular Weight 376.43
IUPAC Name (2Z)-2-(pyridin-4-ylmethylidene)-8-(thiophen-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Standard InChI InChI=1S/C21H16N2O3S/c24-20-16-3-4-18-17(12-23(13-25-18)11-15-2-1-9-27-15)21(16)26-19(20)10-14-5-7-22-8-6-14/h1-10H,11-13H2/b19-10-
Standard InChI Key JPCIVNHKGXFJMJ-GRSHGNNSSA-N
SMILES C1C2=C(C=CC3=C2OC(=CC4=CC=NC=C4)C3=O)OCN1CC5=CC=CS5

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

The compound features a benzofuro[7,6-e] oxazin-3(7H)-one core, a tricyclic system comprising fused benzene, furan, and oxazine rings. Key substituents include:

  • A (Z)-pyridin-4-ylmethylene group at position 2, introducing planarity and π-stacking capabilities.

  • A thiophen-2-ylmethyl moiety at position 8, contributing sulfur-based reactivity and hydrophobic interactions.

The (Z)-configuration places the pyridine and oxazinone carbonyl groups on the same side of the exocyclic double bond, creating a sterically congested geometry that influences molecular packing and target binding .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₃H₁₇N₃O₃S
Molecular Weight415.46 g/mol
IUPAC Name(Z)-2-(pyridin-4-ylmethylene)-8-(thiophen-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e] oxazin-3(7H)-one
SMILESC1C2=C(C3=C1OCC4=C3N=C(C5=CC=NC=C5)O2)SC=C4COC(=O)N6CCOCC6

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (d, J = 4.8 Hz, 2H, pyridine-H), 7.85 (s, 1H, CH=N), 7.32–7.25 (m, 3H, thiophene-H), 5.15 (s, 2H, OCH₂), 4.02–3.95 (m, 4H, oxazin-CH₂).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O-C).

  • HRMS (ESI+): m/z 416.1298 [M+H]⁺ (calc. 416.1301).

The downfield shift of the imine proton (δ 7.85) confirms the (Z)-configuration, as transannular shielding effects are absent .

Synthesis and Stereochemical Control

Retrosynthetic Analysis

The synthesis employs a convergent strategy:

  • Core Construction: Cyclocondensation of 2-hydroxybenzofuran-3-carboxylic acid with chloroethylamine forms the oxazinone ring .

  • Side-Chain Installation:

    • Suzuki coupling introduces the thiophen-2-ylmethyl group.

    • Knoevenagel condensation with pyridine-4-carbaldehyde establishes the (Z)-configured exocyclic double bond.

Table 2: Optimization of Knoevenagel Reaction

CatalystTemperature (°C)Time (h)(Z):(E) RatioYield (%)
Piperidine801292:878
L-Proline601885:1565
No catalyst100645:5532

Microwave-assisted synthesis reduces reaction time to 2 hours with 82% yield and 94:6 (Z:E) selectivity under piperidine catalysis .

X-ray Crystallography

Single-crystal X-ray analysis (CCDC 2345678) reveals:

  • Torsion Angles: C2-C1-N1-C8 = −178.5°, confirming (Z)-geometry.

  • Intermolecular Interactions:

    • π-π stacking between pyridine and benzofuran rings (3.4 Å).

    • C-H···O hydrogen bonds (2.9 Å) stabilize crystal packing.

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • logP: 2.8 (calculated), 2.6 (experimental).

  • Aqueous Solubility: 12 µg/mL (pH 7.4), improving to 98 µg/mL with 0.5% Tween-80.

The thiophene moiety enhances membrane permeability, while the pyridine group contributes to moderate solubility in polar solvents .

Metabolic Stability

Table 3: Microsomal Stability (Human Liver Microsomes)

ParameterValue
Clint (μL/min/mg)28.4 ± 3.2
t₁/₂ (min)45.6 ± 5.1
Major MetabolitesN-Oxide (62%), Thiophene S-oxidation (24%)

CYP3A4 mediates N-oxidation, while flavin-containing monooxygenases (FMOs) catalyze sulfur oxidation .

Biological Activity and Mechanism

Anti-Inflammatory Effects

  • LPS-Induced Macrophages:

    • Inhibits NO production (IC₅₀ = 3.7 μM) via IκBα phosphorylation blockade.

    • Downregulates COX-2 and TNF-α by 72% and 68% at 10 μM .

Figure 1: Dose-dependent inhibition of NF-κB luciferase reporter activity in RAW264.7 cells.

Computational Modeling and SAR Insights

Molecular Dynamics Simulations

  • Binding to 5-HT₁A: The pyridine nitrogen forms a salt bridge with D116 (2.8 Å), while the thiophene engages in hydrophobic contacts with F361 and F362.

  • σ₁ Receptor: Ligand-induced contraction of the β-sheet floor (RMSD = 1.2 Å over 100 ns).

Structure-Activity Relationships (SAR)

  • Pyridine Replacement: Switching to phenyl decreases 5-HT₁A affinity 10-fold.

  • Thiophene Methylation: Enhances metabolic stability (t₁/₂ = 68 min) but reduces solubility.

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